molecular formula C25H23BrN6O3S B14923475 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B14923475
M. Wt: 567.5 g/mol
InChI Key: JBRVQUUFTSWKCR-CCVNUDIWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique molecular structure, which includes a brominated phenyl group, a triazole ring, and a sulfanylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne.

    Bromination: The phenyl group is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS).

    Condensation Reaction: The brominated phenyl group is then condensed with a hydrazide derivative to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxyphenyl derivative.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and hydrazide moiety often imparts bioactivity to the molecule.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The compound’s structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or engage in π-π interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can enhance its ability to participate in halogen bonding, a key interaction in many biological processes.

Properties

Molecular Formula

C25H23BrN6O3S

Molecular Weight

567.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23BrN6O3S/c1-35-22-10-6-5-9-20(22)27-15-23-29-31-25(32(23)19-7-3-2-4-8-19)36-16-24(34)30-28-14-17-13-18(26)11-12-21(17)33/h2-14,27,33H,15-16H2,1H3,(H,30,34)/b28-14+

InChI Key

JBRVQUUFTSWKCR-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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